benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol
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Overview
Description
Benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol is a complex organic compound with a unique structure that combines the properties of benzoic acid and an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol can be achieved through a Ni-catalyzed formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol esters. This reaction is triggered by the oxidative addition of an activated amide C-N bond to a Ni(0) catalyst and proceeds via alkene insertion into a Ni(II)-acyl bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with therapeutic properties.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxyhydrindene
- 5-Hydroxyindan
- 5-Indanol
- Indanol-5
- Indan-5-ol
Uniqueness
Benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol is unique due to its combination of benzoic acid and indene moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
65891-45-4 |
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Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C16H16O.C7H6O2/c17-16-7-6-14-9-13(10-15(14)11-16)8-12-4-2-1-3-5-12;8-7(9)6-4-2-1-3-5-6/h1-7,11,13,17H,8-10H2;1-5H,(H,8,9) |
InChI Key |
CJLZMKOBIVTCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)CC3=CC=CC=C3.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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